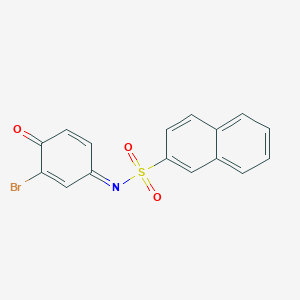

N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives involves various chemical strategies, including intramolecular cycloaddition and condensation reactions. For instance, the intramolecular cycloaddition of 3-(naphthalen-1-yl)prop-2-yn-1-ylammonium bromide yields biologically active isoindolium salts (E. O. Chukhajian et al., 2020). Additionally, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides synthesized from napthalen-1-amine and 4-methylbenzenesulfonyl chloride under pH control exhibit potent antibacterial properties (M. Abbasi et al., 2015).

Molecular Structure Analysis

The crystal and molecular structures of naphthalenesulfonamide derivatives have been characterized using X-ray crystallography, revealing diverse conformations and interactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring (Cemal Koray Özer et al., 2009).

Chemical Reactions and Properties

Naphthalenesulfonamide compounds participate in various chemical reactions, including cycloaddition and cyclization, leading to the formation of complex structures with potential biological activity. For example, the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes leads to the formation of 1,2,3-tribromo-4-aryl naphthalenes (Raju Singha et al., 2012).

Physical Properties Analysis

The physical properties of naphthalenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The detailed analysis of their structures through techniques like X-ray diffraction and spectroscopy provides insights into these properties and their implications for solubility and stability.

Chemical Properties Analysis

The chemical properties of naphthalenesulfonamide derivatives, including reactivity, acidity, and potential for forming hydrogen, stacking, and halogen bonds, are critical for their application in synthesis and potential biological activities. The electron-deficient nature of certain naphthalenediimides, for example, makes them strong electron acceptors, suitable for use in n-type polymeric semiconductors (Zheng Zhao et al., 2014).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where safety and hazards would be relevant, or the safety and hazards are not widely documented.

Direcciones Futuras

The future directions for the use or study of “N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2-naphthalenesulfonamide” are not mentioned in the sources I found . It’s possible that this compound is not commonly used in contexts where future directions would be relevant, or the future directions are not widely documented.

Propiedades

IUPAC Name |

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3S/c17-15-10-13(6-8-16(15)19)18-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBFUABCAYBAC-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C(=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=CC(=O)C(=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[3-(trifluoromethyl)phenyl]acetyl}piperidin-4-ol](/img/structure/B5606688.png)

![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)

![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)

![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)

![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)

![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)